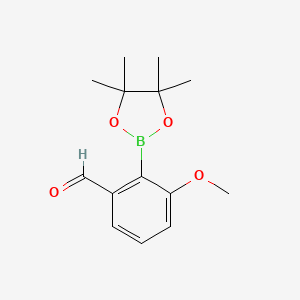

3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Beschreibung

3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boronic ester derivative of benzaldehyde, featuring a methoxy (-OCH₃) group at the 3-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 2-position of the aromatic ring. This compound is structurally tailored for use in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthetic organic chemistry for constructing biaryl and heteroaryl systems . The methoxy group acts as an electron-donating substituent, modulating the electronic properties of the aromatic ring, while the boronate ester facilitates efficient coupling with aryl halides under palladium catalysis .

Synthesis:

The compound is synthesized via alkylation and subsequent functionalization. For instance, in , a benzyl-protated precursor undergoes methylation with methyl iodide and potassium carbonate, yielding 3-methoxy-2-(dioxaborolane)benzaldehyde in 98% yield. The reaction conditions (reflux in acetonitrile) and purification by precipitation highlight its straightforward synthesis .

Applications:

This compound is pivotal in pharmaceutical and materials science. Its boronate group enables incorporation into conjugated polymers for organic light-emitting diodes (OLEDs) , while the aldehyde moiety offers a handle for further derivatization in drug discovery .

Eigenschaften

IUPAC Name |

3-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)12-10(9-16)7-6-8-11(12)17-5/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHFPCVGAASXNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the boronic ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The aldehyde group in 3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Reduction: 3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as an antiviral agent. Notably, it has shown promise as a non-nucleoside inhibitor of Hepatitis C virus (HCV) NS5B polymerase. In cell-based assays, it demonstrated significant inhibitory effects on viral replication with an effective concentration (EC50) of less than 50 nM.

Additionally, studies have indicated cytotoxic effects against various cancer cell lines. The compound was found to inhibit cell proliferation and induce apoptosis in human cancer cells while exhibiting minimal toxicity to normal cells. This selectivity suggests its potential for therapeutic applications in oncology.

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Antiviral | Cell-based replicon assay | EC50 < 50 nM | |

| Cytotoxic | MTT assay | IC50 = 10 µM | |

| Apoptosis Induction | Flow cytometry | Increased caspase activity |

Materials Science

In materials science, 3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has been utilized in the synthesis of novel copolymers. These copolymers are based on benzothiadiazole and electron-rich arene units and exhibit interesting optical and electrochemical properties . The incorporation of this compound into polymer matrices can enhance the performance of organic electronic devices.

Case Studies

Several case studies highlight the compound's biological effects:

- Study on Hepatocellular Carcinoma : This study evaluated the anti-cancer properties of the compound. It was found to significantly reduce tumor cell viability at concentrations around 10 µM and induced apoptosis through activation of caspase pathways.

- Study on HCV Inhibition : This research assessed the antiviral activity against HCV. The compound exhibited an EC50 value indicating potent inhibition of HCV replication in cultured hepatocytes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Activity | Notes |

|---|---|---|

| Base Compound | Moderate activity | Effective against HCV |

| Hydroxylated Derivative | High activity | Increased solubility and bioavailability |

| Methoxy Substituted Variant | Enhanced potency | Improved interaction with target enzymes |

Wirkmechanismus

The mechanism of action of 3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its ability to participate in cross-coupling reactions. The boronic ester group reacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide. This process forms a new carbon-carbon bond, followed by reductive elimination to yield the final product .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound featuring a methoxy group and a dioxaborolane moiety. This structure positions it as a potential candidate for various biological applications, particularly in medicinal chemistry and pharmacology. The biological activity of this compound is primarily linked to its interactions with biological systems, influencing cellular processes and exhibiting therapeutic potentials.

- Molecular Formula : C13H19BO3

- Molecular Weight : 250.10 g/mol

- CAS Number : 1538623-41-4

- Structure : Contains a benzaldehyde group substituted with a methoxy and a dioxaborolane moiety.

Biological Activity Overview

The biological activity of 3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can be categorized into several key areas:

-

Antimicrobial Activity :

- Recent studies have demonstrated that derivatives of dioxaborolanes exhibit significant antimicrobial properties. For instance, compounds similar to 3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde have shown effectiveness against various strains of bacteria including multidrug-resistant Staphylococcus aureus and Mycobacterium species .

-

Cytotoxicity and Anticancer Properties :

- Preliminary research indicates that this compound may possess cytotoxic effects on cancer cell lines. For example, studies have reported that related compounds demonstrate selective inhibition of tumor cells while sparing normal cells . The mechanism involves the induction of apoptosis in cancer cells through pathways involving caspases and other apoptotic markers.

- Antiviral Activity :

Case Study 1: Antimicrobial Efficacy

A study published in MDPI reported that derivatives of dioxaborolane exhibited Minimum Inhibitory Concentration (MIC) values ranging from 4–8 μg/mL against resistant bacterial strains. These findings underscore the potential of such compounds in treating infections caused by resistant pathogens .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro assays demonstrated that related compounds had IC50 values indicating strong inhibitory effects on various cancer cell lines including MDA-MB-231 (triple-negative breast cancer). The selectivity index was notably higher compared to standard chemotherapeutics like 5-Fluorouracil .

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 3-Methoxy-Dioxaborolane | MDA-MB-231 | 0.126 | High |

| 5-Fluorouracil | MDA-MB-231 | 11.73 | Low |

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Initial assessments indicate moderate bioavailability with favorable safety profiles at therapeutic doses in animal models . Further toxicological evaluations are necessary to confirm these findings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.